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Compound of Interest

Compound Name: Vaborbactam

Cat. No.: B611620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vaborbactam is a potent, non-β-lactam inhibitor of a broad spectrum of β-lactamase enzymes,

particularly those of Ambler classes A and C, including the Klebsiella pneumoniae

carbapenemase (KPC) enzymes.[1] When co-administered with a β-lactam antibiotic, such as

meropenem, vaborbactam restores its activity against many clinically significant resistant

Gram-negative bacteria. This technical guide provides an in-depth overview of the chemical

structure and synthesis of vaborbactam, tailored for professionals in the fields of chemistry

and drug development.

Chemical Structure
Vaborbactam possesses a unique cyclic boronic acid pharmacophore. Its chemical identity is

well-defined by the following identifiers:
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Identifier Value

IUPAC Name
2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-

ylacetyl)amino]oxaborinan-6-yl]acetic acid

CAS Number 1360457-46-0

Molecular Formula C₁₂H₁₆BNO₅S

Molecular Weight 297.14 g/mol

SMILES O=C(O)C[C@H]1CC--INVALID-LINK--OB1O

2D Chemical Structure of Vaborbactam

Vaborbactam Chemical Structure

Synthesis of Vaborbactam
The synthesis of vaborbactam is a multi-step process, with a key transformation being the

Matteson reaction to create the chiral α-chloroboronic ester intermediate. A notable

advancement in the production of vaborbactam has been the development of a continuous

flow process for this critical step, which overcomes the challenges of handling unstable

intermediates at cryogenic temperatures in traditional batch manufacturing.

Key Synthetic Intermediates and Overall Strategy
The synthesis of vaborbactam can be conceptually divided into the formation of key chiral

building blocks and their subsequent coupling and cyclization. A representative synthetic

approach is outlined in the workflow diagram below.
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Synthetic Workflow of Vaborbactam
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Caption: A generalized synthetic workflow for Vaborbactam.
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Experimental Protocols
The following protocols are based on procedures described in the patent literature (WO

2015/171430 A1) and publications on its process development.

Continuous Flow Matteson Reaction for the Synthesis of the α-Chloroboronic Ester

Intermediate

This key step involves the reaction of a boronic ester with dichloromethyllithium, generated in

situ, followed by a rearrangement. The use of a continuous flow setup is crucial for managing

the unstable lithium carbenoid intermediate at low temperatures.

Reactor Setup: A microreactor system composed of multiple mixing points and residence

time loops maintained at specific temperatures.

Reagent Streams:

Stream 1: A solution of the starting boronic ester in an appropriate solvent (e.g., THF).

Stream 2: A solution of dichloromethane in THF.

Stream 3: A solution of n-butyllithium in hexanes.

Stream 4: A solution of zinc chloride in THF.

Procedure:

The reactor coils are pre-cooled to the required temperatures, typically between -70 °C

and -95 °C for the initial steps.

Stream 2 (dichloromethane) and Stream 3 (n-butyllithium) are continuously pumped and

mixed at the first mixing point to generate dichloromethyllithium. The residence time in this

section is kept very short to minimize decomposition.

The stream containing the in-situ generated dichloromethyllithium is then immediately

mixed with Stream 1 (boronic ester) at a second mixing point.
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The reaction mixture flows through a residence time loop to allow for the formation of the

boronate "ate" complex.

This is followed by mixing with Stream 4 (zinc chloride) in a quench loop reactor, which is

maintained at a slightly higher temperature (e.g., -30 to -50 °C), to facilitate the 1,2-

metallate rearrangement to the desired α-chloroboronate with high diastereoselectivity.

The output stream is collected in a receiving vessel for further processing.

Subsequent Transformation to Vaborbactam

Following the Matteson reaction, the synthesis proceeds through a series of standard organic

transformations:

Azide Displacement: The α-chloro group is displaced with an azide, typically using sodium

azide in a suitable solvent like DMF.

Reduction to Amine: The azide is reduced to the corresponding primary amine. This can be

achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using

a reducing agent like triphenylphosphine followed by hydrolysis.

Amide Coupling: The resulting amine is coupled with 2-thiopheneacetic acid to form the

amide bond. Standard peptide coupling reagents such as 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt)

are commonly employed.

Cyclization and Deprotection: The final step involves the deprotection of any protecting

groups and cyclization to form the oxaborinane ring. This is typically achieved under acidic

conditions, which facilitates the removal of protecting groups and promotes the

intramolecular condensation to yield vaborbactam.

Quantitative Data
The following table summarizes representative yields for key steps in the synthesis of

vaborbactam. It is important to note that yields can vary depending on the specific conditions

and scale of the reaction.
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Reaction Step Starting Material Product Typical Yield (%)

Matteson Reaction

(Continuous Flow)
Boronic Ester α-Chloroboronic Ester ~97%

Azide Displacement α-Chloroboronic Ester α-Azido Boronic Ester High

Amide Coupling
Chiral Amine

Intermediate
Amide Intermediate Good to Excellent

Cyclization/Deprotecti

on
Amide Intermediate Vaborbactam Good

Mechanism of Action
Vaborbactam exerts its inhibitory effect on β-lactamase enzymes through a covalent, yet

reversible, interaction with the active site serine residue. The boron atom in vaborbactam is

key to this mechanism.
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Mechanism of Vaborbactam Inhibition of Serine β-Lactamase
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Caption: The inhibitory pathway of Vaborbactam on serine β-lactamases.

The interaction proceeds as follows:

Initial Binding: Vaborbactam initially binds non-covalently to the active site of the β-

lactamase.

Covalent Adduct Formation: The hydroxyl group of the catalytic serine residue in the

enzyme's active site performs a nucleophilic attack on the electrophilic boron atom of

vaborbactam. This forms a stable, tetrahedral covalent adduct. This adduct mimics the

transition state of the normal substrate hydrolysis, effectively blocking the enzyme's activity.
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Reversibility: Unlike some other β-lactamase inhibitors that form irreversible acyl-enzyme

intermediates, the bond between vaborbactam and the serine residue is reversible, allowing

the enzyme to eventually return to its active state if the inhibitor is removed.

Conclusion
Vaborbactam represents a significant advancement in the fight against antibiotic resistance.

Its novel cyclic boronic acid structure and potent mechanism of action make it a valuable

partner for β-lactam antibiotics. The development of a continuous flow synthesis for a key

intermediate highlights the application of modern process chemistry in enabling the efficient

and safe production of complex pharmaceutical agents. This guide provides a foundational

understanding of the chemical and synthetic aspects of vaborbactam for researchers and

professionals dedicated to the discovery and development of new anti-infective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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